molecular formula C12H16N2O4 B6148175 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid CAS No. 1185291-67-1

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid

Cat. No. B6148175
CAS RN: 1185291-67-1
M. Wt: 252.3
InChI Key:
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Description

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid (4-DBCA) is a small molecule compound that has been studied for its potential to act as a catalyst for a variety of chemical reactions. It is a derivative of benzimidazole, a heterocyclic compound found in a wide range of natural products, and is composed of three rings. 4-DBCA is a versatile compound, with potential applications in both organic synthesis and in drug discovery and development.

Scientific Research Applications

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid has been studied for its potential to act as a catalyst for a variety of chemical reactions. In particular, it has been studied for its ability to catalyze the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid has also been studied for its potential to act as a catalyst for the synthesis of pharmaceuticals and other drugs.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid as a catalyst is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can donate electrons to other molecules. This allows it to act as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds and amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid have not been studied extensively. However, some studies have suggested that the compound has the potential to act as an antioxidant, which could potentially have beneficial effects on human health.

Advantages and Limitations for Lab Experiments

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid has several advantages as a catalyst for laboratory experiments. It is relatively inexpensive, and its small size makes it easy to handle and store. Additionally, its Lewis acid properties make it a versatile catalyst for a variety of reactions. However, the compound is also limited in its ability to catalyze certain reactions, and its mechanism of action is not fully understood.

Future Directions

Future research into 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and development. Additionally, further research could focus on understanding its potential biochemical and physiological effects, as well as its potential to act as an antioxidant. Finally, research could focus on exploring the compound’s potential to catalyze the synthesis of other organic compounds, such as peptides and nucleotides.

Synthesis Methods

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid can be synthesized in a two-step process. The first step involves the reaction of benzimidazole with acetic anhydride and ethylenediamine in the presence of a catalyst such as pyridine. This reaction produces a product containing the desired 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid structure. The second step involves the reaction of the product with acetic acid to form the final product, 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid involves the reaction of 4-nitrobenzaldehyde with ethylene glycol to form 4-(1,3-dioxolan-2-yl)benzaldehyde, which is then reacted with ammonium acetate to form 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide. The final step involves the addition of acetic acid to the product to form the desired compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethylene glycol", "ammonium acetate", "acetic acid" ], "Reaction": [ "Step 1: 4-nitrobenzaldehyde is reacted with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid to form 4-(1,3-dioxolan-2-yl)benzaldehyde.", "Step 2: 4-(1,3-dioxolan-2-yl)benzaldehyde is then reacted with ammonium acetate in the presence of a reducing agent such as sodium borohydride to form 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide.", "Step 3: The final step involves the addition of acetic acid to the product to form the desired compound, 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid." ] }

CAS RN

1185291-67-1

Product Name

4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide, acetic acid

Molecular Formula

C12H16N2O4

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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